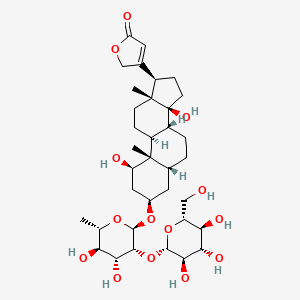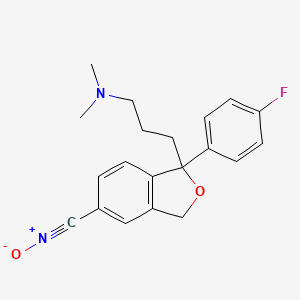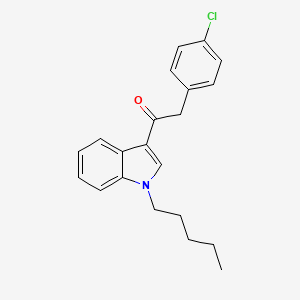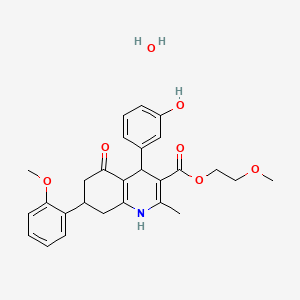
Euonymoside A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Euonymoside A is a cardenolide glycoside . It was isolated from the bark of Euonymus sieboldianus . It is known for its potent cytotoxic activity against some neoplastic cell lines .
Molecular Structure Analysis
Euonymoside A has a molecular formula of C35H54O14 . Its structure was elucidated as acovenosigenin A (1β, 3β, 14β-trihydroxy-5β-cardenolide) 3-O-β-D-glucopyranosyl (1→6)-β-D-glucopyranosyl (1→4)-α-L-rhamnopyranoside .Physical And Chemical Properties Analysis
Euonymoside A has a molecular weight of 698 . More detailed physical and chemical properties might be found in specialized chemical literature or databases.Applications De Recherche Scientifique
Cytotoxic Effects and Potential Anti-Cancer Applications
Euonymoside A, a cardenolide glycoside isolated from the bark of Euonymus sieboldianus, has demonstrated significant cytotoxic effects. It exhibits potent cytotoxic activity against various cancer cell lines, including human lung carcinoma (A549) and human ovary adenocarcinoma (SK-OV-3), with IC50 values of 0.06 and 0.4 micrograms/ml, respectively (Baek et al., 1994). Similarly, other studies have isolated cytotoxic cardenolides, including euonymoside A, from Euonymus alata, which have shown potent cytotoxic activity against neoplastic cell lines (Kitanaka et al., 1996).
Potential Anti-Diabetic and Anti-Hyperlipidemic Effects
Euonymus alatus, known for containing euonymoside A, has been used as a folk medicine in Asian countries for regulating blood circulation and treating dysmenorrhea. It has shown anti-hyperglycemic activity by enhancing insulin secretion. A study on high-fat diet-induced hyperglycemic and hyperlipidemic ICR mice indicated that Euonymus alatus extract exerted beneficial effects on glucose and lipid homeostasis, suggesting its potential in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park et al., 2005).
Anti-Inflammatory Effects
Euonymus alatus extract has demonstrated anti-inflammatory effects, particularly by attenuating NF-κB activation via IKKβ inhibition in RAW 264.7 cells. This property may provide insights into the inhibitory effects of the extract on lipopolysaccharide (LPS)-mediated inflammation (Oh et al., 2011).
Broad Pharmacological Potential
Comprehensive studies on Euonymus alatus, a source of euonymoside A, have revealed its extensive use in traditional medicine for various diseases such as dysmenorrhea, dysentery, rheumatism, and others. More than 230 chemical constituents, including euonymoside A, have been identified, with flavonoids and steroids being the most important bioactive substances. These constituents are known for a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, hepatoprotective, antioxidant, and antibacterial effects, highlighting the broad potential of Euonymus alatus in pharmacological research (Fan et al., 2020).
Mécanisme D'action
Propriétés
Numéro CAS |
155740-04-8 |
|---|---|
Formule moléculaire |
C35H54O14 |
Poids moléculaire |
698.803 |
Nom IUPAC |
3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C35H54O14/c1-15-25(39)28(42)30(49-31-29(43)27(41)26(40)22(13-36)48-31)32(46-15)47-18-11-17-4-5-21-20(34(17,3)23(37)12-18)6-8-33(2)19(7-9-35(21,33)44)16-10-24(38)45-14-16/h10,15,17-23,25-32,36-37,39-44H,4-9,11-14H2,1-3H3/t15-,17+,18+,19+,20-,21+,22+,23+,25-,26+,27-,28+,29+,30+,31-,32-,33+,34-,35-/m0/s1 |
Clé InChI |
DPHZHOXPZJMWTP-NDAFQYKHSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC3CCC4C(C3(C(C2)O)C)CCC5(C4(CCC5C6=CC(=O)OC6)O)C)OC7C(C(C(C(O7)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![D-[4,5-2H2]Glucose](/img/structure/B583772.png)



![DL-[2-13C]Glyceraldehyde](/img/structure/B583784.png)


![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)
![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)

![DL-[1,3-13C2]Glyceraldehyde](/img/structure/B583794.png)